2-(6-氯吡啶-3-氧基)-2-甲基丙醇

描述

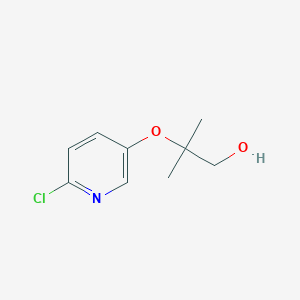

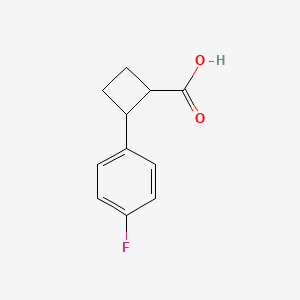

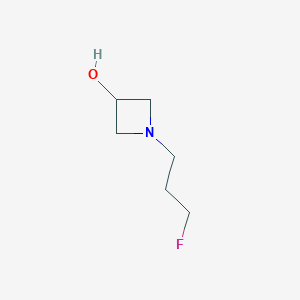

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol , also known by its IUPAC name 2-[(6-chloropyridin-3-yl)oxy]acetonitrile , is a chemical compound with the molecular formula C₇H₅ClN₂O . It is a white crystalline powder with a molecular weight of approximately 168.58 g/mol . The compound exhibits interesting properties and has potential applications in various fields.

Synthesis Analysis

The synthesis of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol involves several steps. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of pyridine followed by further functionalization to introduce the hydroxy and nitrile groups. Researchers have explored various synthetic methods to obtain this compound efficiently.

Molecular Structure Analysis

The molecular structure of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol consists of a chloropyridine ring linked to an acetonitrile group via an oxygen atom. The chlorine atom is positioned at the 6-position of the pyridine ring. The presence of the hydroxy group (attached to the oxygen) and the nitrile group adds to its chemical versatility.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution, condensation reactions, and cyclization processes. Researchers have investigated its reactivity and compatibility with other reagents to explore its synthetic utility.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : White crystalline powder.

- Melting Point : Varies based on crystalline form.

- Solubility : Soluble in organic solvents.

- Chemical Properties :

- Reactivity : Reacts with nucleophiles, acids, and bases.

- Stability : Stable under normal conditions.

- Hydrolysis : May undergo hydrolysis in aqueous solutions.

科学研究应用

生物燃料生产和酶工程

- 厌氧生物燃料生产: 一项关于异丁醇生物燃料的研究展示了在大肠杆菌中工程化酮酸还原异构酶和醇脱氢酶酶的过程,用于厌氧生产。工程化的途径实现了100%的理论产率,展示了修改生化途径以实现高效生物燃料生产的潜力 (Bastian et al., 2011)。

化学合成和分子探针

- 亲电性和亲核性化合物的合成: 通过合成3-取代的2-硝基亚甲基四氢噻吩和-四氢呋喃的研究使用了α-硝基酮中间体。这些化合物用作研究果蝇尼古丁受体相互作用的探针,表明它们在神经科学研究中的重要性 (Zhang, Tomizawa, & Casida, 2004)。

腐蚀抑制

- 席夫碱化合物的研究: 一项研究探讨了席夫碱化合物作为酸性溶液中轻钢的腐蚀抑制剂。这项研究对于开发更有效的耐腐蚀材料和涂层至关重要,展示了化合物如何显著影响材料科学 (Leçe, Emregül, & Atakol, 2008)。

超分子化学

- 超分子结构: 对与2-(6-氯吡啶-3-氧基)-2-甲基丙醇相关的化合物的超分子结构进行的研究揭示了分子极化和氢键的见解。这类研究在理解分子相互作用方面至关重要,这对于药物设计和材料科学是基础 (Cheng et al., 2011)。

分析化学

- 离子阱质谱: 一项研究利用离子阱质谱分析生物源烃的光氧化产物。这项研究突出了该化合物在大气化学中的相关性,有助于理解大气的氧化能力和二次有机气溶胶的形成 (Spaulding et al., 2002)。

安全和危害

- Safety Precautions :

- Handle in a well-ventilated area.

- Use appropriate personal protective equipment (PPE).

- Avoid skin and eye contact.

- Hazards :

- Irritant to skin and eyes.

- Harmful if ingested.

- Dispose of properly according to regulations.

未来方向

Researchers should explore the following aspects:

- Biological Activity : Investigate potential pharmacological properties.

- Derivatives : Synthesize derivatives for enhanced properties.

- Scale-Up : Optimize synthetic routes for large-scale production.

属性

IUPAC Name |

2-(6-chloropyridin-3-yl)oxy-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-9(2,6-12)13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATHVPKKYZRYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)OC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)